molecular formula C13H10FN3O B2489339 3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS No. 255710-85-1

3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile

Cat. No.: B2489339
CAS No.: 255710-85-1
M. Wt: 243.241
InChI Key: SDFPUKYEUGZSEG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile (CAS: 255710-85-1) is a pyrazole-based compound featuring a fluorinated aromatic ring, a formyl group, and a nitrile-terminated propane chain. Its molecular formula is C₁₃H₁₀FN₃O, with a molecular weight of 259.24 g/mol. Pyrazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and antitumor properties .

Synthesis and Applications This compound is synthesized via nucleophilic substitution or cyclocondensation reactions, often involving fluorinated phenyl precursors. It has been explored as a building block in pharmaceutical and agrochemical research, particularly for its structural versatility in drug design .

Properties

IUPAC Name

3-[3-(4-fluorophenyl)-4-formylpyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O/c14-12-4-2-10(3-5-12)13-11(9-18)8-17(16-13)7-1-6-15/h2-5,8-9H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFPUKYEUGZSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=O)CCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the 4-fluorophenyl group and the formyl group. The final step involves the addition of the propanenitrile chain.

    Formation of Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Introduction of 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the pyrazole intermediate.

    Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.

    Addition of Propanenitrile Chain: The final step can be achieved through a nucleophilic substitution reaction where a suitable nitrile precursor reacts with the formylated pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium methoxide (NaOMe), sodium hydride (NaH)

Major Products

    Oxidation: 3-[3-(4-carboxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile

    Reduction: 3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In organic chemistry, 3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to novel compounds with desired properties.

Biology

Research has indicated that this compound exhibits significant biological activities, including:

  • Enzyme Inhibition : It has been studied for its potential to inhibit various enzymes, which is crucial in drug design for diseases such as cancer.
  • Receptor Binding : The compound's interactions with specific receptors are being investigated to understand its pharmacological effects better.

Medicine

The therapeutic potential of this compound includes:

  • Anti-inflammatory Activities : Studies suggest it may reduce inflammation in biological systems.
  • Anticancer Properties : Preliminary studies indicate that it could inhibit the growth of cancer cells, making it a candidate for further development as an anticancer agent.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties can enhance product performance in various applications.

Data Table: Biological Activities and Applications

Application AreaSpecific ActivityReferences
ChemistryIntermediate for organic synthesis
BiologyEnzyme inhibition; receptor binding
MedicineAnti-inflammatory; anticancer
IndustryDevelopment of new materials

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives similar to this compound showed potent activity against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, indicating its potential as an antimicrobial agent .

Case Study 2: Anticancer Potential

Research involving molecular docking simulations revealed promising interactions between this compound and cancer-related targets, suggesting its role in developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with halogenated aryl groups and nitrile/propane chains are structurally analogous. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name (CAS) Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile (255710-85-1) 4-Fluorophenyl C₁₃H₁₀FN₃O 259.24 Antimicrobial studies against drug-resistant bacteria; discontinued commercially .
3-[3-(4-Bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile (255710-83-9) 4-Bromophenyl C₁₃H₁₀BrN₃O 304.14 Higher molecular weight due to bromine; no reported biological activity .
3-[3-(4-Chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile (255710-84-0) 4-Chlorophenyl C₁₃H₁₀ClN₃O 259.70 Active in structural studies; available commercially (e.g., Combi-Blocks Inc.) .
3-[3-(2-Bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile (N/A) 2-Bromophenyl C₁₃H₁₀BrN₃O 304.14 Less steric hindrance due to ortho-substitution; limited solubility .

Key Findings

Substituent Effects :

  • Fluorine (4-F) : Exhibits strong antimicrobial activity against drug-resistant bacteria (e.g., Staphylococcus aureus), likely due to enhanced electronegativity and membrane penetration .
  • Bromine (4-Br) : Increased molecular weight and lipophilicity, but reduced biological efficacy compared to fluorine .
  • Chlorine (4-Cl) : Balances reactivity and stability, making it a preferred intermediate in crystallography studies .

Biological Activity: The 4-fluorophenyl derivative showed MIC values of 2–8 µg/mL against Gram-positive bacteria, outperforming chlorophenyl analogs in the same study .

Commercial Status :

  • The fluorophenyl variant is discontinued due to synthesis challenges, while chlorophenyl derivatives remain available for research .

Biological Activity

3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile, a compound with the molecular formula C13H10FN3O, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C13H10FN3O
  • Molecular Weight : 243.24 g/mol
  • CAS Number : Not specified in the sources but can be found in chemical databases.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that certain pyrazole-derived compounds exhibit significant activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL . These compounds disrupt bacterial membranes, leading to cell death.

Antimalarial Activity

Another area of interest is the antimalarial activity of similar compounds. For instance, a related pyrazole derivative demonstrated substantial in vitro efficacy against chloroquine-resistant strains of Plasmodium falciparum, showing promise for further development as an antimalarial agent . In vivo studies in murine models have also indicated that these compounds can significantly suppress parasite growth and improve survival rates in infected mice.

The mechanisms underlying the biological activity of this compound appear to involve:

  • Membrane Disruption : The compound may disrupt bacterial membranes, leading to leakage of cellular contents and eventual cell death.
  • Inhibition of Key Enzymes : Some studies suggest that pyrazole derivatives can inhibit enzymes critical for bacterial survival, although specific targets for this compound require further investigation.

Study on Antimicrobial Efficacy

A study published in 2019 synthesized several pyrazole derivatives and tested their antimicrobial properties against various strains. The results indicated that compounds with structural similarities to this compound were effective against resistant strains, demonstrating the potential for clinical applications .

In Vivo Antimalarial Study

In an experimental study involving murine models infected with Plasmodium yoelii, a related pyrazole compound was administered, resulting in significant suppression of parasitemia and increased survival rates among treated subjects. The study concluded that these compounds could serve as a basis for developing new antimalarial therapies .

Q & A

Q. Critical parameters :

  • Temperature : Higher temperatures (80–100°C) accelerate cyclocondensation but may promote side reactions (e.g., over-oxidation).
  • Catalysts : Use of Pd(PPh₃)₄ in coupling reactions reduces byproducts (e.g., dehalogenation) .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance formylation efficiency by stabilizing charged intermediates .
    Case study : Refluxing in xylene for 30 hours with chloranil (1.4 eq.) improved yield by 22% in analogous pyrazole syntheses .

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?

Scenario : Discrepancies in substituent orientation (e.g., formyl group position) between NMR and X-ray data.
Resolution strategy :

Dynamic effects : NMR may average conformers in solution, while X-ray captures static solid-state geometry. Perform variable-temperature NMR to detect conformational exchange .

DFT calculations : Compare computed 1H^1H-NMR chemical shifts (using Gaussian09) with experimental data to validate proposed conformers .

Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinned structures and avoid misinterpretation .

Basic: What assays are used to evaluate biological activity?

Q. Antimicrobial screening :

  • MIC determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity .
    Mechanistic studies :
  • Enzyme inhibition : Fluorescence-based assays for target enzymes (e.g., dihydrofolate reductase) with IC₅₀ calculation .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Q. Key modifications :

  • Fluorophenyl substitution : Compare 4-F vs. 2,4-diF analogs to assess electronic effects on bioactivity .
  • Nitrile replacement : Replace C≡N with COOH or CONH₂ to study hydrogen-bonding interactions .
    Methodology :
  • Molecular docking : AutoDock Vina to predict binding modes with target proteins (e.g., bacterial topoisomerases).
  • Free-energy perturbation (FEP) : Quantify substituent contributions to binding affinity .

Advanced: What analytical challenges arise in purity assessment?

Q. Impurity profiling :

  • HPLC-MS : Use C18 columns (ACN/water gradient) to detect trace byproducts (e.g., de-fluorinated derivatives) .
  • X-ray powder diffraction (XRPD) : Differentiate polymorphs, which may affect bioavailability .
    Case study : A 2% impurity of 3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile was identified via HRMS and mitigated by adjusting bromine scavengers .

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